
N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide, commonly known as DIBO, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the NF-κB pathway, a signaling pathway involved in inflammation and immune response. DIBO has been shown to have promising effects in various disease models, including cancer, arthritis, and neurodegenerative diseases.
Applications De Recherche Scientifique
DIBO has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. This makes DIBO a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative diseases.
Mécanisme D'action
DIBO inhibits the NF-κB pathway by binding to the IKKβ kinase subunit and preventing its activation. This leads to the inhibition of NF-κB activation and downstream gene expression. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
DIBO has been shown to have promising effects in various disease models. In cancer, DIBO has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In arthritis, DIBO has been shown to reduce inflammation and joint damage. In neurodegenerative diseases, DIBO has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DIBO has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been shown to have high potency and selectivity for the NF-κB pathway, which makes it a promising candidate for therapeutic development. However, DIBO also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of DIBO. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the exploration of DIBO's potential applications in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the development of new formulations and delivery methods for DIBO could improve its bioavailability and efficacy in vivo. Overall, the study of DIBO has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
DIBO can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 1,2-dihydroacenaphthylene, which is then coupled with 4-isopropoxybenzoyl chloride to form DIBO. The synthesis has been optimized for high yield and purity, and the final product can be obtained through column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14(2)25-18-11-8-17(9-12-18)22(24)23-20-13-10-16-7-6-15-4-3-5-19(20)21(15)16/h3-5,8-14H,6-7H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRVUDTATWOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

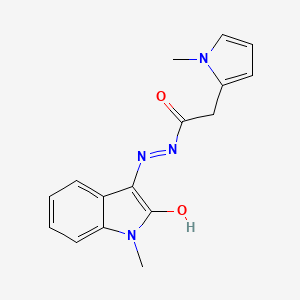
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
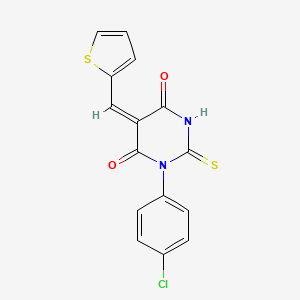
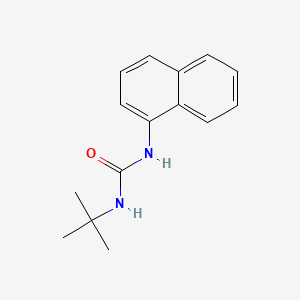
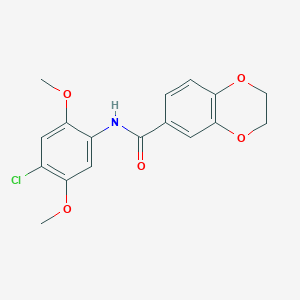
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

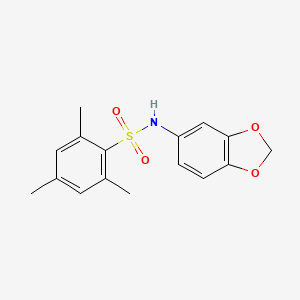
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)